

Spectroscopic Data of 2,6-Dibromonaphthalene-1,5-diol: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dibromonaphthalene-1,5-diol

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for **2,6-Dibromonaphthalene-1,5-diol**. Due to the absence of publicly available, experimentally derived ^1H and ^{13}C NMR spectra for this specific compound, this document presents predicted data based on established spectroscopic principles. It includes comprehensive tables of predicted chemical shifts, detailed experimental protocols for data acquisition, and logical workflow diagrams to guide researchers in their analytical endeavors.

Introduction

2,6-Dibromonaphthalene-1,5-diol is a halogenated aromatic compound of interest in various fields of chemical research, including materials science and as a potential building block in medicinal chemistry. A thorough structural characterization is paramount for its application, with ^1H and ^{13}C NMR spectroscopy being the most powerful tools for elucidating its molecular structure in solution. This guide outlines the predicted NMR data and provides standardized protocols for its experimental determination.

Predicted Spectroscopic Data

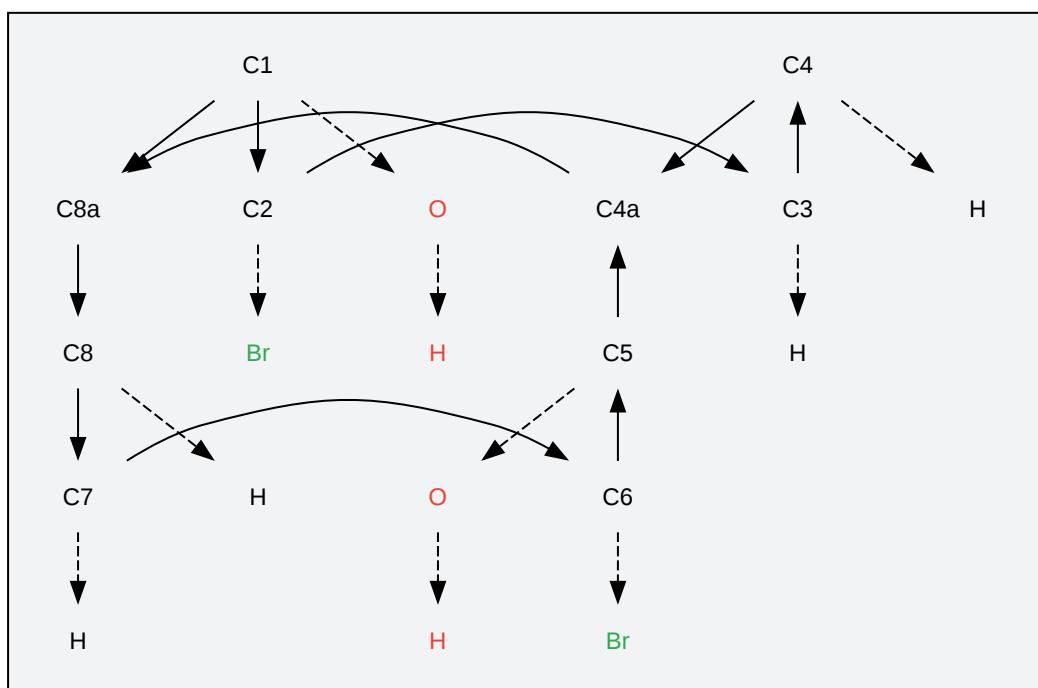
The following tables summarize the predicted quantitative data from ^1H and ^{13}C NMR analyses of **2,6-Dibromonaphthalene-1,5-diol**. These predictions are based on the analysis of

substituent effects on the naphthalene ring system. The numbering convention used for the assignment of signals is depicted in the molecular structure diagram below.

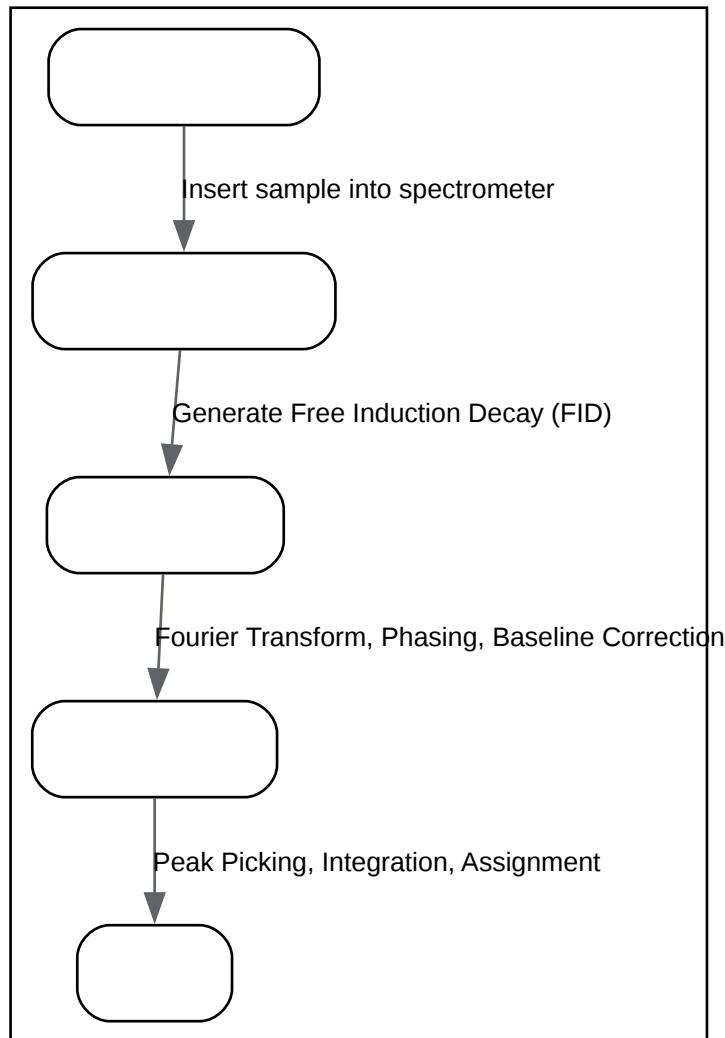
For the prediction of the spectra, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is chosen as the solvent, as it is capable of dissolving the compound and its residual peaks do not typically interfere with the signals of interest. The hydroxyl protons are expected to be observable in this solvent.

Molecular Structure for NMR Assignment

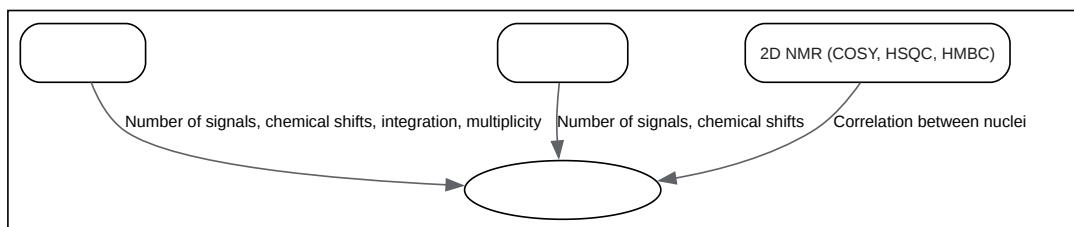
Structure of 2,6-Dibromonaphthalene-1,5-diol



NMR Data Acquisition and Analysis Workflow



Logic for Structural Elucidation from NMR Data

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